
3-(Iodomethyl)-1-methylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an iodomethyl group attached to a pyridinium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 1-methylpyridine with iodomethane. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The reaction can be represented as follows:
1-methylpyridine+iodomethane→3-(Iodomethyl)-1-methylpyridin-1-ium iodide
The reaction is exothermic and proceeds rapidly at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-(Iodomethyl)-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by various nucleophiles, such as thiols, amines, and carboxylates.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium azide, and potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include thiomethyl, azidomethyl, and cyanomethyl derivatives.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the dihydropyridine derivative.
科学的研究の応用
3-(Iodomethyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The iodomethyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function.
類似化合物との比較
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but lacking the pyridinium ring.
1-Methylpyridinium iodide: Similar structure but without the iodomethyl group.
Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures.
Uniqueness
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is unique due to the combination of the iodomethyl group and the pyridinium ring, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution and its potential biological activity make it a valuable compound in various fields of research.
特性
CAS番号 |
140367-20-0 |
|---|---|
分子式 |
C7H9I2N |
分子量 |
360.96 g/mol |
IUPAC名 |
3-(iodomethyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9IN.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,5H2,1H3;1H/q+1;/p-1 |
InChIキー |
ITDHBOOIJNEPLC-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC(=C1)CI.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
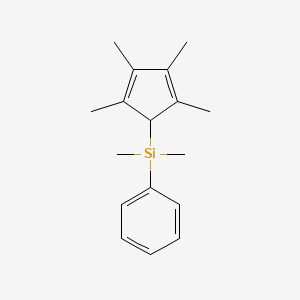

![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
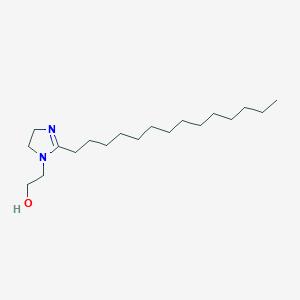
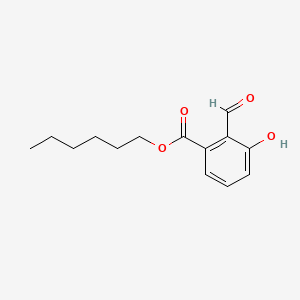
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
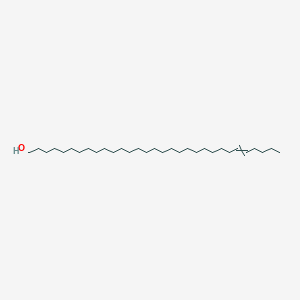
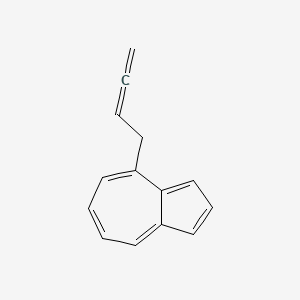
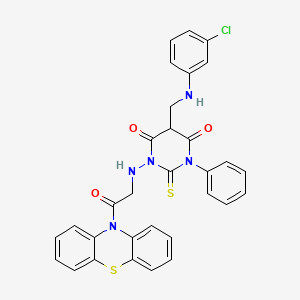
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)

